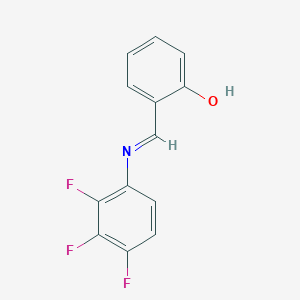
N-(3-Cyclohexylsalicylidene)-cyclopentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyclohexylsalicylidene)-cyclopentylamine (NCSA-CP) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of salicylaldehyde, which is an aromatic aldehyde that is known to have a strong odor and is used in a wide range of applications. NCSA-CP is an important compound for its ability to act as a ligand in various types of chemical reactions. It has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of N-(3-Cyclohexylsalicylidene)-cyclopentylamine is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This allows N-(3-Cyclohexylsalicylidene)-cyclopentylamine to form complexes with other molecules, which can then be used as catalysts in various types of reactions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine can act as a chelating agent, which allows it to form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-Cyclohexylsalicylidene)-cyclopentylamine have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
実験室実験の利点と制限
The advantages of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low cost, its high solubility in water, and its ability to form complexes with metal ions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine is relatively stable and has a low toxicity. The main limitations of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low reactivity and its potential for forming unwanted byproducts.
将来の方向性
There are several potential future directions for research involving N-(3-Cyclohexylsalicylidene)-cyclopentylamine. These include further investigation into its potential applications in medicinal chemistry, biochemistry, and biocatalysis. Additionally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could be conducted into its mechanism of action and its potential for forming unwanted byproducts.
合成法
N-(3-Cyclohexylsalicylidene)-cyclopentylamine is synthesized through a two-step process, beginning with the reaction of salicylaldehyde with cyclopentylamine. This reaction yields a mixture of the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and two byproducts, cyclopentylamine and a cyclohexylsalicylaldehyde dimer. The mixture is then subjected to a second reaction with cyclohexylmagnesium bromide, which selectively reacts with the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and yields the desired product.
科学的研究の応用
N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. It has also been used as a catalyst in various types of reactions, including the synthesis of enantiomerically pure compounds. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in biocatalysis and bioconjugation.
特性
IUPAC Name |
2-cyclohexyl-6-(cyclopentyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18-15(13-19-16-10-4-5-11-16)9-6-12-17(18)14-7-2-1-3-8-14/h6,9,12-14,16,20H,1-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVROZSXLWWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexylsalicylidene)-cyclopentylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)


